REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]2[N:4]=[CH:5][N:6]([CH3:12])[C:7]=2[NH:8][C:9](=[S:11])[N:10]=1.Cl[CH2:14][C:15]([NH2:17])=[O:16].C(=O)([O-])O.[Na+]>O>[C:15]([CH2:14][S:11][C:9]1[N:8]=[C:7]2[C:3]([N:4]=[CH:5][N:6]2[CH3:12])=[C:2]([CH3:1])[N:10]=1)(=[O:16])[NH2:17] |f:2.3|
|
Name
|
6,9-Dimethylpurine-2-(3H)-thione
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
CC=1C=2N=CN(C2NC(N1)=S)C
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Refrigeration gave a solid which
|
Type
|
CUSTOM
|
Details
|
recrystallised from water
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)CSC1=NC(=C2N=CN(C2=N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |